molecular formula C7H3I2N B1587617 2,5-Diiodobenzonitrile CAS No. 79887-24-4

2,5-Diiodobenzonitrile

Cat. No. B1587617
CAS RN: 79887-24-4
M. Wt: 354.91 g/mol
InChI Key: SXOHPRPFFZRIJO-UHFFFAOYSA-N
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Description

2,5-Diiodobenzonitrile is an otherwise unremarkable molecule that has made history. It’s the first molecule to be observed individually in the gas phase with the use of X-ray diffraction . The iodine atoms in the molecule scatter X-rays strongly, providing a two-center interference pattern .


Molecular Structure Analysis

The molecular structure of 2,5-Diiodobenzonitrile has been studied using X-ray diffraction. The iodine atoms provide a two-center interference pattern that functions similarly to the classic double-slit experiment . The I–I distance was found to be 800 pm, which was longer than the value the researchers had expected .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Diiodobenzonitrile is 354.92 . It is a solid at room temperature .

Scientific Research Applications

X-ray Diffraction Studies

2,5-Diiodobenzonitrile has been utilized in experimental studies to explore x-ray diffraction from isolated and strongly aligned gas-phase molecules using the Linac Coherent Light Source. This research demonstrates the potential for diffractive imaging of distinct structures of individual, isolated gas-phase molecules, aiming towards a new approach in studying ultrafast dynamics of isolated molecules. The ability to detect and count individual scattered x-ray photons and to deliver state-selected ensembles of molecules for x-ray interaction signifies a significant advancement in molecular imaging technology (Kupper et al., 2013).

Herbicide Research and Development

Although directly related studies on 2,5-Diiodobenzonitrile in herbicide research and development were not found, its structural analogs and derivatives, such as 3,5-diiodo-4-hydroxybenzonitrile (ioxynil), have been extensively studied. These compounds have been investigated for their herbicidal activity, mode of action, and metabolism. The findings from these studies contribute to the understanding of chemical structure in relation to herbicidal activity, offering insights into the development of new agrochemicals (Wain, 1977).

Corrosion Inhibition

Derivatives of 2-aminobenzene-1,3-dicarbonitriles, structurally related to 2,5-Diiodobenzonitrile, have been synthesized and evaluated for their corrosion inhibition properties on metals. These studies offer insight into the potential application of 2,5-Diiodobenzonitrile derivatives in protecting metals from corrosion, contributing to the development of more effective corrosion inhibitors (Verma et al., 2015).

Biological Evaluation of Complexes

Research into 2-aminobenzonitrile, a compound related to 2,5-Diiodobenzonitrile, as the starting material for synthesizing biologically active compounds, highlights the potential biomedical applications of such chemicals. The synthesis and biological evaluation of Cr(III) complexes containing 2-aminobenzonitrile suggest the relevance of these compounds in medicinal chemistry and pharmaceutical research, pointing towards the possible biomedical applications of 2,5-Diiodobenzonitrile and its derivatives (Govindharaju et al., 2019).

Advanced Material Synthesis

The carbopalladation of nitriles, including studies on 2-iodobenzonitrile and its derivatives, represents a significant area of research with potential applications in the synthesis of advanced materials. The palladium(0)-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenenitriles, leading to the formation of polycyclic aromatic ketones and 2,3-diarylindenones, showcases the chemical versatility and application potential of compounds structurally related to 2,5-Diiodobenzonitrile in material science (Pletnev et al., 2002).

Safety And Hazards

The safety data sheet for 2,5-Diiodobenzonitrile indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The use of 2,5-Diiodobenzonitrile in X-ray diffraction studies has opened up new possibilities for observing individual molecules in the gas phase . This could have significant implications for future research in molecular physics and chemistry.

properties

IUPAC Name

2,5-diiodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOHPRPFFZRIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397038
Record name 2,5-diiodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodobenzonitrile

CAS RN

79887-24-4
Record name 2,5-Diiodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-diiodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diiodobenzonitril
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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